molecular formula C16H14ClFO3 B2358997 4-Fluorophenyl 2-(4-chloro-3-methylphenoxy)propanoate CAS No. 692272-99-4

4-Fluorophenyl 2-(4-chloro-3-methylphenoxy)propanoate

Cat. No. B2358997
CAS RN: 692272-99-4
M. Wt: 308.73
InChI Key: JZLGSWIDSYFOJJ-UHFFFAOYSA-N
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Description

“4-Fluorophenyl 2-(4-chloro-3-methylphenoxy)propanoate” is a chemical compound with the molecular formula C16H14ClFO3 . It has a molecular weight of 308.73 .


Physical And Chemical Properties Analysis

The boiling point of “4-Fluorophenyl 2-(4-chloro-3-methylphenoxy)propanoate” is predicted to be 423.3±45.0 °C and its density is predicted to be 1.261±0.06 g/cm3 .

Scientific Research Applications

Early Discovery Research

This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals . It’s used in the initial stages of drug discovery, where its properties can be studied for potential therapeutic effects.

Biological Activity Exploration

Indole derivatives, which share a similar structural motif to 4-Fluorophenyl 2-(4-chloro-3-methylphenoxy)propanoate, have been found to possess a wide range of biological activities . This includes antiviral, anti-inflammatory, anticancer, and antimicrobial properties, making it a valuable compound for pharmacological research.

Antimicrobial and Anthelmintic Studies

A novel series of derivatives from 4-Fluorophenyl 2-(4-chloro-3-methylphenoxy)propanoate have been synthesized and shown potential in antimicrobial and anthelmintic applications . This highlights its use in developing treatments for infections and parasitic diseases.

Agricultural Chemistry

Compounds with similar structures have been used in the production of plant hormones and pesticides . Therefore, 4-Fluorophenyl 2-(4-chloro-3-methylphenoxy)propanoate may find applications in enhancing agricultural productivity and protecting crops.

properties

IUPAC Name

(4-fluorophenyl) 2-(4-chloro-3-methylphenoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFO3/c1-10-9-14(7-8-15(10)17)20-11(2)16(19)21-13-5-3-12(18)4-6-13/h3-9,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLGSWIDSYFOJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)OC2=CC=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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